

Propanimidamide: A Technical Overview for Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propanimidamide*

Cat. No.: *B3024157*

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Propanimidamide, also known as propionamidine, is an organic compound belonging to the amidine family. While it serves as a fundamental building block in organic synthesis, its derivatives have garnered significant interest in medicinal chemistry. The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a key structural motif in a variety of biologically active molecules. This guide provides a comprehensive overview of **propanimidamide**, focusing on its chemical identity, synthesis, and the biological relevance of the broader class of amidine-containing compounds.

It is important to distinguish **propanimidamide** from propanamide. Propanamide is an amide, containing a carbonyl group (C=O) bonded to a nitrogen atom, whereas **propanimidamide** is an imide, with a carbon atom double-bonded to an imine nitrogen (C=N). This structural difference significantly alters their chemical properties and reactivity.

Chemical Identity

The most commonly available form of **propanimidamide** is its hydrochloride salt.

Identifier	Value
Preferred IUPAC Name	Propanimidamide
Synonyms	Propionamidine, Propanamidine
CAS Number	3599-89-1 (for hydrochloride salt) [1]
Molecular Formula	C ₃ H ₉ CIN ₂ (hydrochloride salt)
Molecular Weight	108.57 g/mol (hydrochloride salt) [1]
InChI Key	DFWRZH2PJJAJMX-UHFFFAOYSA-N (hydrochloride salt) [1]
Canonical SMILES	CCC(=N)N.Cl (hydrochloride salt) [1]

Physicochemical Properties

Quantitative data for **propanimidamide** is primarily available for its hydrochloride salt.

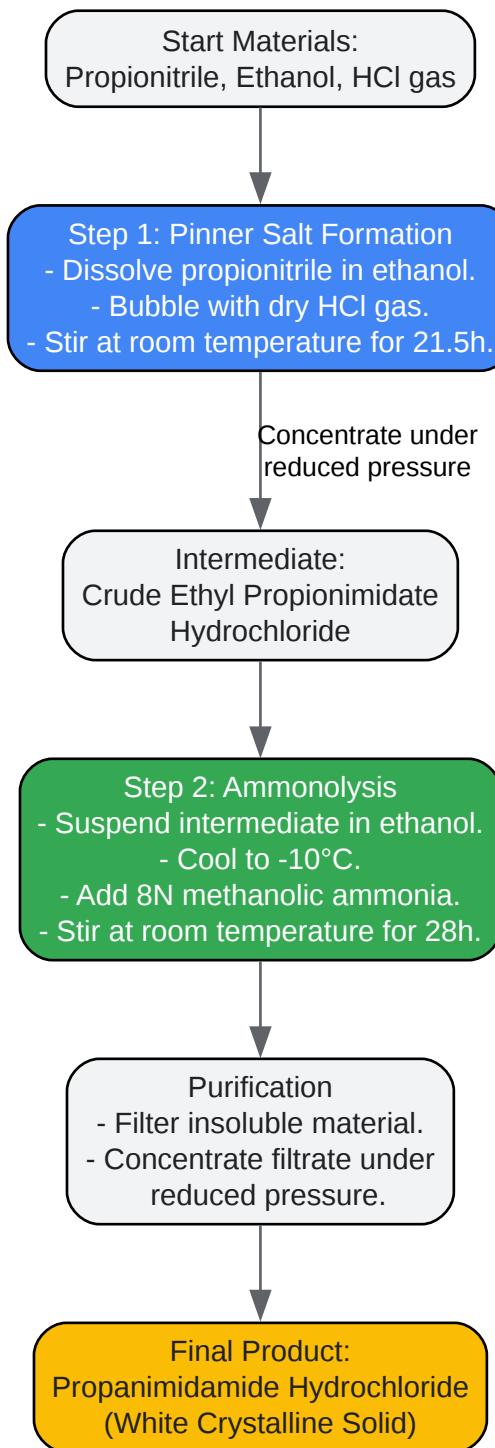
Property	Value	Source
Physical Form	White to Off-White Solid	--INVALID-LINK--
Melting Point	298.5 °C	[2] [3]
Boiling Point	90.8 °C at 760 mmHg (Predicted)	[2]
Density	0.99 g/cm ³ (Predicted)	[2]
Solubility	Slightly soluble in DMSO and Methanol	[2]

Synthesis of Propanimidamide Hydrochloride

Propanimidamide hydrochloride is commonly synthesized from propionitrile via the Pinner reaction. This two-step method involves the formation of an intermediate Pinner salt (an alkyl imide), which is then converted to the amidine by ammonolysis.

Experimental Protocol: Pinner Reaction

This protocol is adapted from a general procedure for the synthesis of propionamidine hydrochloride from propionitrile.[4]


Step 1: Formation of Ethyl Propionimidate Hydrochloride (Pinner Salt)

- In a reaction vessel equipped with a stirrer and a gas inlet, dissolve propionitrile (10 g, 142 mmol) in ethanol (8.4 mL).
- Cool the solution and bubble dry hydrogen chloride gas through it until the total weight has increased by 7.9 g.
- Stir the reaction mixture at room temperature for approximately 21.5 hours.
- After the reaction is complete, remove the solvent by concentration under reduced pressure. The residue is the crude ethyl propionimidate hydrochloride.

Step 2: Ammonolysis to **Propanimidamide** Hydrochloride

- Suspend the residue from Step 1 in ethanol (5.5 mL).
- Cool the suspension to -10 °C.
- Slowly add a methanolic solution of 8N ammonia (17.8 mL) to the cooled suspension.
- Continue stirring the mixture for 28 hours at room temperature.
- Upon completion, remove any insoluble material by filtration.
- Concentrate the filtrate under reduced pressure to yield **propanimidamide** hydrochloride as a white crystalline solid (typical yield: ~70%).[4]
- The final product can be characterized by ¹H NMR spectroscopy.[4]

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **propanimidamide** hydrochloride.

Biological and Pharmaceutical Relevance

While specific biological activities of the parent **propanimidamide** molecule are not extensively documented, the amidine functional group is a well-recognized pharmacophore in drug discovery. Its basic nature allows it to form strong hydrogen bonds and participate in electrostatic interactions with biological targets.

- **Antimicrobial Activity:** Amidine-containing compounds have shown significant potential as antimicrobial agents. Their mechanisms of action can include binding to bacterial DNA and disrupting the bacterial membrane, making them effective against a broad spectrum of pathogens, including multidrug-resistant strains.
- **Enzyme Inhibition:** The amidine moiety is a key feature in many enzyme inhibitors. For example, derivatives have been synthesized that show inhibitory activity against sphingosine kinases, which are targets in hyper-proliferative diseases.
- **Other Therapeutic Areas:** Various amidine derivatives have been investigated for a wide range of therapeutic applications, including as antibacterial, antiviral, antifungal, and antiprotozoal agents.

The simple structure of **propanimidamide** makes it an ideal starting point or fragment for the synthesis of more complex, biologically active molecules in these and other therapeutic areas.

Conclusion

Propanimidamide is a valuable chemical building block, primarily utilized in its hydrochloride salt form. Its synthesis is well-established through the Pinner reaction, providing a reliable route for researchers. Although data on the biological activity of the parent compound is limited, the prevalence of the amidine functional group in numerous pharmaceuticals and drug candidates underscores the importance of **propanimidamide** as a scaffold in medicinal chemistry and drug development. This guide provides foundational technical information to support its application in further research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Propanimidamide hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cas 3599-89-1,propionamidine hydrochloride | lookchem [lookchem.com]
- 3. 3599-89-1 CAS MSDS (propionamidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. propionamidine hydrochloride | 3599-89-1 [chemicalbook.com]
- To cite this document: BenchChem. [Propanimidamide: A Technical Overview for Chemical and Pharmaceutical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3024157#propanimidamide-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com